molecular formula C15H13N3O4 B3841939 4-nitro-N'-(phenylacetyl)benzohydrazide

4-nitro-N'-(phenylacetyl)benzohydrazide

Cat. No.: B3841939
M. Wt: 299.28 g/mol
InChI Key: LJIZWCVBHLXUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N’-(phenylacetyl)benzohydrazide is an organic compound characterized by the presence of a nitro group at the 4-position of the benzohydrazide moiety and a phenylacetyl group attached to the nitrogen atom of the hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for 4-nitro-N’-(phenylacetyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.

Major Products Formed

    Reduction: 4-amino-N’-(phenylacetyl)benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Hydrazones or azines.

Scientific Research Applications

4-nitro-N’-(phenylacetyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent. The presence of the nitro group and the hydrazide moiety makes it a candidate for studying interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzohydrazide: Lacks the phenylacetyl group, making it less complex and potentially less active in certain applications.

    N’-(phenylacetyl)benzohydrazide: Lacks the nitro group, which may reduce its reactivity and biological activity.

    4-amino-N’-(phenylacetyl)benzohydrazide: The amino group can alter the compound’s reactivity and interactions with biological targets.

Uniqueness

4-nitro-N’-(phenylacetyl)benzohydrazide is unique due to the presence of both the nitro group and the phenylacetyl group. This combination of functional groups enhances its reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-nitro-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(10-11-4-2-1-3-5-11)16-17-15(20)12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIZWCVBHLXUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N'-(phenylacetyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-nitro-N'-(phenylacetyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-nitro-N'-(phenylacetyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-nitro-N'-(phenylacetyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-nitro-N'-(phenylacetyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.